N,N-Di(propan-2-yl)methaniminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di(propan-2-yl)methaniminium is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a nitrogen atom bonded to two isopropyl groups and a methaniminium group. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Di(propan-2-yl)methaniminium can be synthesized through the alkylation of diisopropylamine with appropriate alkylating agents. One common method involves the reaction of diisopropylamine with diethyl sulfate under controlled conditions to yield the desired product . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial production may also involve purification steps such as distillation to remove impurities and obtain a high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di(propan-2-yl)methaniminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted amines .
Wissenschaftliche Forschungsanwendungen
N,N-Di(propan-2-yl)methaniminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N,N-Di(propan-2-yl)methaniminium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-Di(propan-2-yl)methaniminium include:
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties.
Diisopropylamine: A secondary amine with two isopropyl groups.
Triethylamine: A tertiary amine with three ethyl groups.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct steric and electronic properties. These properties make it particularly useful in reactions where steric hindrance and nucleophilicity are important factors .
Eigenschaften
CAS-Nummer |
44639-52-3 |
---|---|
Molekularformel |
C7H16N+ |
Molekulargewicht |
114.21 g/mol |
IUPAC-Name |
methylidene-di(propan-2-yl)azanium |
InChI |
InChI=1S/C7H16N/c1-6(2)8(5)7(3)4/h6-7H,5H2,1-4H3/q+1 |
InChI-Schlüssel |
FAKGSOADIKAODO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[N+](=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.